4-(Thiophen-3-YL)nicotinic acid
Overview
Description
4-(Thiophen-3-YL)nicotinic acid is a compound with a molecular weight of 205.24 . Its IUPAC name is 4-(3-thienyl)nicotinic acid . The InChI code for this compound is 1S/C10H7NO2S/c12-10(13)9-5-11-3-1-8(9)7-2-4-14-6-7/h1-6H, (H,12,13) .
Synthesis Analysis
The synthesis of previously unknown nitriles, esters, and an amide of 6-alkoxy-2-alkylsulfanyl-4-methyl (4,4-dimethyl)nicotinic acid has been developed . The structure of a number of the obtained derivatives was proved by X-ray structural analysis .Molecular Structure Analysis
The molecular structure of this compound is based on its InChI code . The structure of compounds 4a, b was proved by X-ray structural analysis .Chemical Reactions Analysis
Thiophene is a heterocycle that incorporates a sulfur atom that contributes two π electrons to the aromatic sextet . For this reason, thiophene easily reacts with electrophiles . The nucleophilic, electrophilic, and radical reactions leading to substitution on a thiophene ring are reviewed .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 205.24 . Its IUPAC name is 4-(3-thienyl)nicotinic acid . The InChI code for this compound is 1S/C10H7NO2S/c12-10(13)9-5-11-3-1-8(9)7-2-4-14-6-7/h1-6H, (H,12,13) .Scientific Research Applications
Fungicidal Activity
Research on N-(thiophen-2-yl) nicotinamide derivatives, which share structural similarities with 4-(Thiophen-3-yl)nicotinic acid, has shown significant fungicidal activities. These compounds were synthesized by combining nicotinic acid with thiophene, exhibiting higher activity against cucumber downy mildew than commercial fungicides, suggesting their potential as lead compounds for developing new fungicides (Wu et al., 2022).
Vasorelaxation and Antioxidation Properties
The study of thionicotinic acid derivatives, which are structurally related to this compound, demonstrated vasorelaxant and antioxidative activities. These compounds showed dose-dependent vasorelaxation in rat thoracic aorta and exhibited antioxidant properties in assays, indicating their potential therapeutic applications (Prachayasittikul et al., 2010).
Separation and Recovery in Industry
In an industrial context, nicotinic acid separation using reactive extraction with organophosphorus solvating extractants demonstrated an intensified recovery process, which could have implications for its production in the food, pharmaceutical, and biochemical industries (Kumar et al., 2008).
Synthesis and Material Science Applications
The synthesis of thiophen-3-yl acetic acid 4-pyrrol-1-yl phenyl ester and its conducting polymers explored the electrochemical properties and potential applications in organic electronics. This work underlines the material science applications of thiophene derivatives (Bingöl et al., 2005).
Luminescence Sensitization
Thiophenyl-derivatized nitrobenzoato antennas were studied for their ability to sensitize Eu(III) and Tb(III) luminescence, showing promising results for applications in luminescent materials and potentially in imaging (Viswanathan & Bettencourt-Dias, 2006).
Mechanism of Action
Target of Action
The primary target of 4-(Thiophen-3-YL)nicotinic acid is the nicotinamide coenzymes . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .
Mode of Action
This compound interacts with its targets by acting as a precursor to the nicotinamide coenzymes . These coenzymes are involved in many vital redox reactions catalyzed by dozens of different enzymes .
Biochemical Pathways
The affected biochemical pathways involve redox metabolism and NAD-dependent pathways . The compound’s action maintains the intracellular pool of niacin, which is vital for these pathways . Changes in enzyme activity may influence the need for different forms of niacin .
Result of Action
The molecular and cellular effects of this compound’s action include maintaining efficient cellular function . Its effects on various physiological processes, including the gut microbiome and epigenetic regulation, may lead to new discoveries and treatments for various diseases .
Action Environment
It is known that the compound’s fluorescence quenching is affected by various factors such as temperature, viscosity, solvent polarity, etc, of the surrounding medium, as well as on the nature of the quencher .
Future Directions
While specific future directions for 4-(Thiophen-3-YL)nicotinic acid are not mentioned in the search results, research into similar compounds continues to be an active area of study. For example, the modification of natural products and the active substructure splicing method have been used to design and synthesize a series of new N-(thiophen-2-yl) nicotamide derivatives .
Properties
IUPAC Name |
4-thiophen-3-ylpyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2S/c12-10(13)9-5-11-3-1-8(9)7-2-4-14-6-7/h1-6H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKSDGLKJMRIDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C2=CSC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20692401 | |
Record name | 4-(Thiophen-3-yl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20692401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261957-67-8 | |
Record name | 4-(Thiophen-3-yl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20692401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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